molecular formula C7H8Cl2N2O B11897577 1-(3,5-Dichloropyrazin-2-yl)propan-1-ol

1-(3,5-Dichloropyrazin-2-yl)propan-1-ol

Cat. No.: B11897577
M. Wt: 207.05 g/mol
InChI Key: BRMKTQRFDIVNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dichloropyrazin-2-yl)propan-1-ol is a chemical compound with the molecular formula C₇H₈Cl₂N₂O and a molecular weight of 207.05 g/mol . It is characterized by the presence of a pyrazine ring substituted with two chlorine atoms at positions 3 and 5, and a propanol group at position 1. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(3,5-Dichloropyrazin-2-yl)propan-1-ol typically involves the reaction of 3,5-dichloropyrazine with a suitable propanol derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3,5-Dichloropyrazin-2-yl)propan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,5-Dichloropyrazin-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloropyrazin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interfere with cellular signaling pathways, resulting in anticancer activity .

Comparison with Similar Compounds

1-(3,5-Dichloropyrazin-2-yl)propan-1-ol can be compared with other similar compounds, such as:

Biological Activity

1-(3,5-Dichloropyrazin-2-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by detailed research findings and case studies.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrazine compounds exhibit notable antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (μg/mL) against Staphylococcus aureusMIC (μg/mL) against Escherichia coli
This compoundTBDTBD
Compound A3216
Compound B6432

Note: MIC values for this compound are yet to be determined in the cited studies.

Antifungal Activity

In addition to antibacterial effects, compounds containing the pyrazine moiety have been evaluated for antifungal activity. Preliminary data suggest that these compounds may inhibit fungal growth by disrupting cell membrane integrity.

Case Study: Antifungal Screening

A study conducted on various pyrazine derivatives reported that several compounds exhibited antifungal activity against Candida albicans with MIC values ranging from 32 to 128 μg/mL. The structure–activity relationship indicated that modifications in the side chain could enhance antifungal properties.

Anticancer Activity

The potential anticancer effects of this compound have also been explored. Research indicates that certain pyrazine derivatives can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways.

Table 2: Anticancer Activity of Related Compounds

CompoundIC50 (μM) against HeLa CellsMechanism of Action
This compoundTBDTBD
Compound C7Inhibition of ATPase
Compound D15Induction of apoptosis

Note: IC50 values for this compound are still under investigation.

Properties

Molecular Formula

C7H8Cl2N2O

Molecular Weight

207.05 g/mol

IUPAC Name

1-(3,5-dichloropyrazin-2-yl)propan-1-ol

InChI

InChI=1S/C7H8Cl2N2O/c1-2-4(12)6-7(9)11-5(8)3-10-6/h3-4,12H,2H2,1H3

InChI Key

BRMKTQRFDIVNNN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=C(N=C1Cl)Cl)O

Origin of Product

United States

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